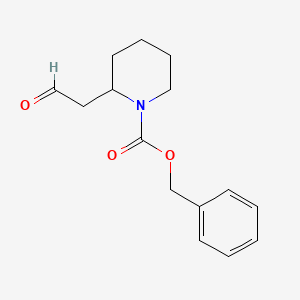
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate (BOPC) is a synthetic compound that has been widely used in the laboratory for a variety of applications. BOPC has been used to synthesize a variety of compounds, as well as to study the mechanisms of action and biochemical and physiological effects of compounds. BOPC has been studied extensively in the laboratory and has been found to have a number of advantages and limitations for use in lab experiments.
Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are pivotal in medicinal chemistry, serving as core structures for numerous pharmaceuticals . Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate can be utilized as a starting material or intermediate in the synthesis of various bioactive piperidine derivatives. These derivatives have shown promise in the treatment of a wide range of conditions, from neurological disorders to cancer.
Development of Antifungal Agents
Research indicates that certain piperidine compounds exhibit significant antifungal properties . The compound could be modified to enhance its efficacy as an antifungal agent, potentially leading to the development of new treatments for fungal infections.
Catalysis in Organic Synthesis
Piperidine and its derivatives are known to act as catalysts in various organic reactions . This compound could be explored for its potential catalytic properties, possibly improving the efficiency of synthetic processes in organic chemistry.
Designing Drug Delivery Systems
The structural versatility of piperidine derivatives makes them suitable candidates for constructing drug delivery systems . By attaching specific functional groups, Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate could be transformed into a carrier molecule, facilitating targeted delivery of therapeutic agents.
Neuropharmacological Research
Piperidine derivatives are commonly found in drugs targeting the central nervous system . This compound could be investigated for its neuropharmacological applications, potentially leading to the discovery of new treatments for neurological conditions.
Agricultural Chemical Research
Piperidine derivatives can also play a role in the development of agricultural chemicals . Modifying Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate could lead to the creation of new pesticides or herbicides with enhanced efficacy and safety profiles.
Safety and Hazards
properties
IUPAC Name |
benzyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPPNBAJRZTJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-oxoethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



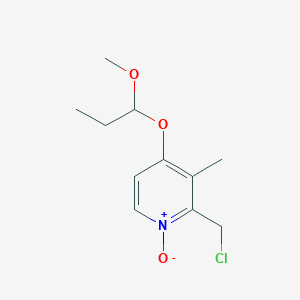
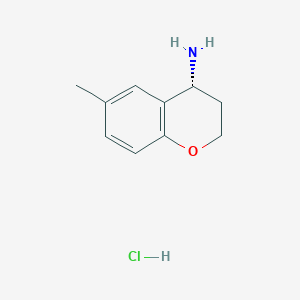
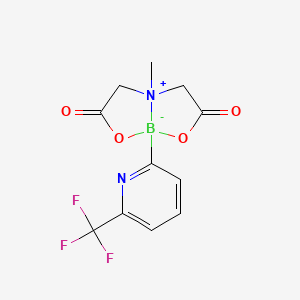
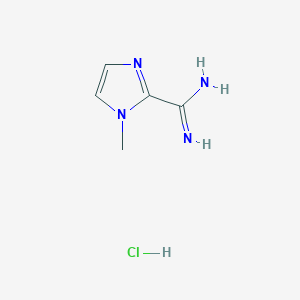
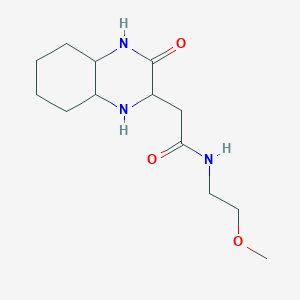
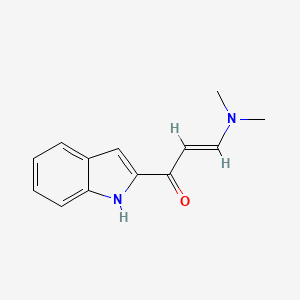
![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)
![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)
![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)

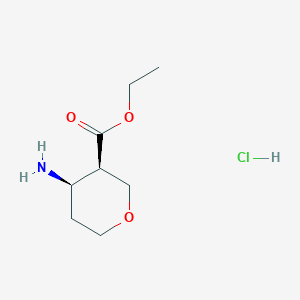
![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1456751.png)
